2-bromo-4-methoxy-N-methyl-6-nitroaniline
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Overview
Description
2-Bromo-4-methoxy-N-methyl-6-nitroaniline is an organic compound that belongs to the class of substituted anilines It features a bromine atom, a methoxy group, a nitro group, and a methylated amine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methoxy-N-methyl-6-nitroaniline typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by bromination and methylation reactions. For example, the nitration of 2-methoxy-4-nitroaniline can be achieved using nitric acid in the presence of sulfuric acid. The resulting nitro compound is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile. Finally, the methylation of the amine group can be carried out using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxy-N-methyl-6-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of the corresponding nitro compound.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives
Scientific Research Applications
2-Bromo-4-methoxy-N-methyl-6-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-bromo-4-methoxy-N-methyl-6-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxy-6-nitrophenol: Similar structure but with a hydroxyl group instead of an amine group.
4-Bromo-2-methyl-6-nitroaniline: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-4-methylaniline: Lacks the nitro and methoxy groups
Uniqueness
2-Bromo-4-methoxy-N-methyl-6-nitroaniline is unique due to the presence of both a methoxy group and a nitro group on the benzene ring, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H9BrN2O3 |
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Molecular Weight |
261.07 g/mol |
IUPAC Name |
2-bromo-4-methoxy-N-methyl-6-nitroaniline |
InChI |
InChI=1S/C8H9BrN2O3/c1-10-8-6(9)3-5(14-2)4-7(8)11(12)13/h3-4,10H,1-2H3 |
InChI Key |
LCRPOZGMXZLILB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1Br)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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